3,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-(4-methylcyclohexyl)benzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₇F₂NO₂S It is characterized by the presence of two fluorine atoms on the benzene ring, a sulfonamide group, and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzenesulfonyl chloride and 4-methylcyclohexylamine.
Reaction: The 3,4-difluorobenzenesulfonyl chloride is reacted with 4-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-N-(4-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3,4-Difluoro-N-(4-methylcyclohexyl)benzenesulfonamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the 4-methylcyclohexyl group, making it less hydrophobic.
N-(4-Methylcyclohexyl)benzenesulfonamide: Does not have fluorine atoms, affecting its reactivity and biological properties.
3,4-Difluoro-N-cyclohexylbenzenesulfonamide: Similar structure but without the methyl group on the cyclohexyl ring.
Uniqueness: 3,4-Difluoro-N-(4-methylcyclohexyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the 4-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-(4-methylcyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-2-4-10(5-3-9)16-19(17,18)11-6-7-12(14)13(15)8-11/h6-10,16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFALBLVTUDIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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